molecular formula C4H6N2S B1344294 3-Isothiazolemethanamine CAS No. 40064-68-4

3-Isothiazolemethanamine

Cat. No.: B1344294
CAS No.: 40064-68-4
M. Wt: 114.17 g/mol
InChI Key: FJGCCKCEAWBXCV-UHFFFAOYSA-N
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Description

3-Isothiazolemethanamine is a nitrogen-containing heterocyclic compound that incorporates a sulfamoyl group into its structure. It has the molecular formula C4H6N2S and a molecular weight of 114.17 g/mol

Biochemical Analysis

Biochemical Properties

3-Isothiazolemethanamine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes with thiol groups at their active sites. This binding can lead to the formation of mixed disulfides, which can inhibit the activity of these enzymes . Additionally, this compound has been shown to interact with proteases, aldose reductase, and 5-hydroxytryptamine receptors, influencing their activity and function . These interactions highlight the compound’s potential as an inhibitor or modulator of enzyme activity, which can be leveraged in therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways by interacting with key enzymes and receptors involved in these processes . This modulation can lead to changes in gene expression, affecting the production of proteins and other biomolecules essential for cellular function. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of enzymes with thiol groups at their active sites through the formation of mixed disulfides . This inhibition can disrupt the normal function of these enzymes, leading to changes in cellular processes. Additionally, this compound can bind to specific receptors, such as 5-hydroxytryptamine receptors, altering their activity and downstream signaling pathways . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its effectiveness and changes in its impact on cellular function. Long-term studies have also indicated that this compound can have lasting effects on cellular processes, even after the compound has degraded . These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic effects . Studies have shown that there is a threshold dose above which the compound can cause adverse effects, such as toxicity and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the appropriate use of this compound in therapeutic applications and experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its interaction with metabolic enzymes that catalyze the conversion of substrates into products essential for cellular function . These interactions can influence the overall metabolic flux within the cell, affecting the levels of metabolites and the efficiency of metabolic processes. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization within the cell . Additionally, binding proteins can influence the accumulation and distribution of this compound within different cellular compartments . These transport and distribution mechanisms are critical for the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These signals ensure that the compound reaches its intended site of action within the cell, where it can exert its effects on cellular processes . The localization of this compound within specific subcellular compartments can impact its activity and function, highlighting the importance of understanding these localization mechanisms for its effective use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isothiazolemethanamine can be synthesized through the ring-closure of 3-mercaptopropanamides, which are produced from acrylic acid via 3-mercaptopropionic acid. The reaction conditions typically involve the use of a suitable catalyst and controlled temperature to facilitate the ring-closure process.

Industrial Production Methods

On an industrial scale, the synthesis of this compound involves the large-scale preparation of 3-mercaptopropanamides followed by their cyclization under optimized conditions. This method ensures high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Isothiazolemethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted isothiazoles depending on the reagents used.

Scientific Research Applications

3-Isothiazolemethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isothiazolemethanamine
  • 4-Isothiazolemethanamine
  • 5-Isothiazolemethanamine

Comparison

3-Isothiazolemethanamine is unique due to the position of the amino group on the third carbon of the isothiazole ring. This positioning affects its reactivity and interaction with other molecules, making it distinct from its isomers. The presence of the sulfamoyl group also contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

1,2-thiazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c5-3-4-1-2-7-6-4/h1-2H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGCCKCEAWBXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627215
Record name 1-(1,2-Thiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40064-68-4
Record name 1-(1,2-Thiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,2-thiazol-3-yl)methanamine
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